6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Overview
Description
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a chemical compound with the molecular formula C11H9BrN2OS and a molecular weight of 297.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfinyl group, which is further connected to a pyridinylamine structure. It is a solid at room temperature with a melting point of 168-170°C .
Scientific Research Applications
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is not specified in the search results. It’s mentioned that this compound finds applications in diverse scientific research areas, but the exact mechanisms are not provided.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine typically involves the reaction of 4-bromobenzenesulfinyl chloride with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and sulfinyl reagents.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts for Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine.
Reduction: 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine
- 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine
Comparison
Compared to its sulfanyl and sulfonyl analogs, 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical synthesis and potential for diverse biological interactions .
Properties
IUPAC Name |
6-(4-bromophenyl)sulfinylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-1-4-10(5-2-8)16(15)11-6-3-9(13)7-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOGMSMUZNQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265831 | |
Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-64-5 | |
Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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